1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
CAS No.: 1234893-87-8
Cat. No.: VC6411174
Molecular Formula: C21H29N3O2S
Molecular Weight: 387.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234893-87-8 |
|---|---|
| Molecular Formula | C21H29N3O2S |
| Molecular Weight | 387.54 |
| IUPAC Name | 1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
| Standard InChI | InChI=1S/C21H29N3O2S/c1-26-20-4-2-17(3-5-20)6-10-22-21(25)23-14-18-7-11-24(12-8-18)15-19-9-13-27-16-19/h2-5,9,13,16,18H,6-8,10-12,14-15H2,1H3,(H2,22,23,25) |
| Standard InChI Key | XSSDELZFDAWMCF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[2-(4-methoxyphenyl)ethyl]-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea, delineates its three primary components:
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4-Methoxyphenethyl group: A phenyl ring substituted with a methoxy group at the para position, connected via a two-carbon ethyl chain to the urea nitrogen.
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Urea core: A carbonyl group bridging two amine nitrogens, serving as a hydrogen-bond donor/acceptor platform.
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Piperidine-thiophene hybrid: A piperidine ring (six-membered amine) substituted at the 4-position with a methyl group linked to a thiophen-3-ylmethyl moiety .
The molecular formula C21H29N3O2S (MW: 387.5 g/mol) reflects 21 carbon atoms, 29 hydrogens, three nitrogens, two oxygens, and one sulfur . The sulfur atom originates from the thiophene ring, a five-membered aromatic heterocycle.
Physicochemical Profile
Key physicochemical parameters inferred from structural features include:
The methoxy and thiophene groups enhance aromatic π-π stacking potential, while the piperidine introduces basicity (pKa ~10.5) . Solubility in aqueous media is likely limited, necessitating formulation adjuvants for in vitro assays.
Synthetic Pathways and Challenges
Plausible Synthesis Routes
Though explicit synthetic details for this compound are absent in available literature, urea derivatives are typically synthesized via:
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Reaction of amines with isocyanates:
The 4-methoxyphenethylamine could react with a preformed isocyanate intermediate derived from the piperidine-thiophene precursor . -
Carbodiimide-mediated coupling:
Utilizing reagents like EDCI or DCC to couple amines with carboxylic acids, forming urea via an unstable carbodiimide intermediate. -
Urea formation from phosgene alternatives:
Triphosgene or carbonyldiimidazole (CDI) may facilitate urea bond formation between primary amines.
Key Synthetic Intermediates
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4-Methoxyphenethylamine: Commercially available or synthesized via reduction of 4-methoxyphenylacetonitrile.
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1-(Thiophen-3-ylmethyl)piperidin-4-ylmethanamine: Achieved by alkylation of piperidin-4-ylmethanamine with 3-(bromomethyl)thiophene .
Challenges in Synthesis
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Steric hindrance: Bulky substituents on both urea nitrogens may impede reaction kinetics.
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Purification difficulties: Polar urea products require chromatographic separation from unreacted amines.
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Thiophene stability: Thiophene rings are susceptible to oxidation under acidic or high-temperature conditions .
Analytical Characterization
Spectroscopic Data
While experimental spectra are unavailable, predicted analytical signatures include:
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1H NMR:
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IR:
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~1640 cm⁻¹ (urea C=O stretch).
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~1250 cm⁻¹ (C-O from methoxy group).
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Chromatographic Methods
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HPLC: Reverse-phase C18 column, gradient elution with acetonitrile/water (+0.1% TFA), retention time ~12–14 minutes.
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LC-MS: Expected [M+H]+ ion at m/z 388.5, with fragmentation peaks at m/z 262 (loss of piperidine-thiophene fragment) and 121 (4-methoxyphenethyl) .
Challenges and Limitations
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Synthetic complexity: Multi-step synthesis requiring stringent control over reaction conditions .
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Pharmacokinetic uncertainties: High molecular weight and lipophilicity may limit oral bioavailability.
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Safety profiling: No acute toxicity data available; thiophene metabolites could pose hepatotoxic risks .
Future Research Directions
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